molecular formula C35H52O9 B13919752 Cimicidanol 3-O-alpha-L-arabinoside

Cimicidanol 3-O-alpha-L-arabinoside

Cat. No.: B13919752
M. Wt: 616.8 g/mol
InChI Key: PYBFXJMIKJNNAJ-SWIWVCLISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cimicidanol 3-O-alpha-L-arabinoside is typically isolated from natural sources, particularly from the plant Cimicifuga foetida L. The isolation process involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cimicifuga foetida L. followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels (>98%) .

Chemical Reactions Analysis

Types of Reactions: Cimicidanol 3-O-alpha-L-arabinoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Cimicidanol 3-O-alpha-L-arabinoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of triterpenoids.

    Biology: It is used in studies investigating the biological activities of triterpenoids, including their anti-inflammatory and antioxidant properties.

    Medicine: It is being researched for its potential therapeutic effects in the treatment of diabetes due to its ability to activate AMPK.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals targeting metabolic disorders

Mechanism of Action

Cimicidanol 3-O-alpha-L-arabinoside exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic pathways. By activating AMPK, this compound enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, making it a promising compound for the treatment of metabolic disorders such as diabetes .

Comparison with Similar Compounds

Uniqueness: Cimicidanol 3-O-alpha-L-arabinoside is unique due to its specific ability to activate AMPK, which is not commonly observed in other similar triterpenoids. This makes it particularly valuable for research in metabolic disorders and diabetes .

Properties

Molecular Formula

C35H52O9

Molecular Weight

616.8 g/mol

IUPAC Name

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one

InChI

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28?,29-,32+,33-,34-,35+/m1/s1

InChI Key

PYBFXJMIKJNNAJ-SWIWVCLISA-N

Isomeric SMILES

C[C@H](CC(=O)C1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C

Canonical SMILES

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C

Origin of Product

United States

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